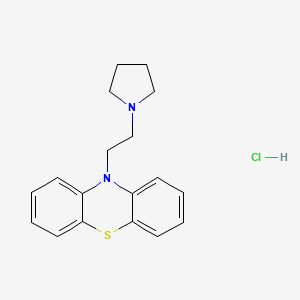

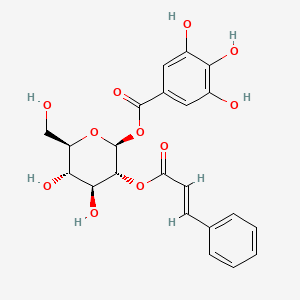

![molecular formula C18H13NO B6595907 4-(Dibenzo[b,d]furan-4-yl)aniline CAS No. 578027-21-1](/img/structure/B6595907.png)

4-(Dibenzo[b,d]furan-4-yl)aniline

Overview

Description

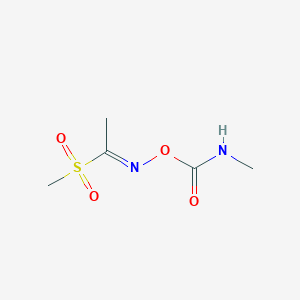

“4-(Dibenzo[b,d]furan-4-yl)aniline” is a chemical compound with the molecular formula C18H13NO . It has an average mass of 259.3 Da . It is also known by other names such as “4-(4-Dibenzofuranyl)benzenamine” and "Benzenamine, 4-(4-dibenzofuranyl)-" .

Synthesis Analysis

The synthesis of “4-(Dibenzo[b,d]furan-4-yl)aniline” involves a two-stage process . In the first stage, 4-(dibenzo[b,d]furan-4-yl)benzeneamine reacts with 4-bromo-9,9-dimethyl-9H-fluorene in the presence of sodium t-butanolate in toluene for 0.75 hours under an inert atmosphere . In the second stage, the reaction is carried out with tri-tert-butyl phosphine and palladium diacetate in toluene for 16 hours .Molecular Structure Analysis

The molecular structure of “4-(Dibenzo[b,d]furan-4-yl)aniline” consists of 18 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The compound has a monoisotopic mass of 501.172882 Da .Physical And Chemical Properties Analysis

“4-(Dibenzo[b,d]furan-4-yl)aniline” has a predicted boiling point of 461.8±20.0 °C and a predicted density of 1.246±0.06 g/cm3 . The compound has a pKa value of 4.28±0.10 (Predicted) .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds based on dibenzo[b,d]furan, such as 4-(Dibenzo[b,d]furan-4-yl)aniline, have been used in the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) . These materials serve as hole-blocking materials (HBMs), preventing the flow of holes and allowing only electrons to pass through.

Host Materials for OLEDs

The compound has also been used as host materials for multiple resonance emitters in blue OLEDs . The use of such materials can enhance the efficiency and lifespan of the OLEDs.

Blue Electroluminescent Materials

Bianthracene derivatives, which include 4-(Dibenzo[b,d]furan-4-yl)aniline, have been synthesized and characterized as blue electroluminescent materials . These materials exhibit good thermal stability and high quantum yield, making them suitable for use in various optoelectronic devices.

Chemical Research

4-(Dibenzo[b,d]furan-4-yl)aniline is a part of a collection of rare and unique chemicals provided for early discovery researchers . It’s used in various chemical research applications, contributing to the advancement of science.

properties

IUPAC Name |

4-dibenzofuran-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNNLBQKGZVDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dibenzo[b,d]furan-4-yl)aniline | |

CAS RN |

578027-21-1 | |

| Record name | 4-(dibenzo[b,d]furan-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

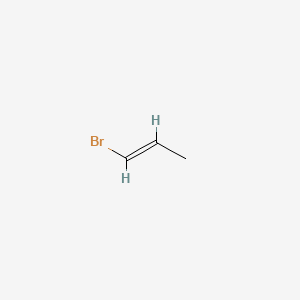

![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)